molecular formula C9H10F2O2 B14061748 1,3-Dimethoxy-4-fluoro-2-(fluoromethyl)benzene

1,3-Dimethoxy-4-fluoro-2-(fluoromethyl)benzene

Cat. No.: B14061748
M. Wt: 188.17 g/mol
InChI Key: GXOPGGUTMIPZGA-UHFFFAOYSA-N
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Description

1,3-Dimethoxy-4-fluoro-2-(fluoromethyl)benzene is an organic compound with the molecular formula C9H10F2O2 It is a derivative of benzene, where two methoxy groups and two fluorine atoms are substituted at specific positions on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Dimethoxy-4-fluoro-2-(fluoromethyl)benzene typically involves the following steps:

    Starting Material: The synthesis begins with a suitable benzene derivative, such as 1,3-dimethoxybenzene.

    Fluoromethylation: The fluoromethyl group can be introduced using reagents such as fluoromethyl iodide (CH2FI) in the presence of a base like potassium carbonate (K2CO3).

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure efficient and controlled reactions. The use of automated systems and advanced purification techniques, such as column chromatography and recrystallization, ensures high purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

1,3-Dimethoxy-4-fluoro-2-(fluoromethyl)benzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding quinones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to produce alcohols or hydrocarbons.

    Substitution: Nucleophilic substitution reactions can occur at the fluorine-substituted positions using nucleophiles like hydroxide ions (OH-) or amines (NH2-).

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.

    Reduction: LiAlH4 in dry ether, NaBH4 in methanol.

    Substitution: NaOH in water, NH3 in ethanol.

Major Products

    Oxidation: Quinones, carboxylic acids.

    Reduction: Alcohols, hydrocarbons.

    Substitution: Hydroxylated or aminated derivatives.

Scientific Research Applications

1,3-Dimethoxy-4-fluoro-2-(fluoromethyl)benzene has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1,3-Dimethoxy-4-fluoro-2-(fluoromethyl)benzene involves its interaction with molecular targets such as enzymes and receptors. The presence of fluorine atoms enhances its binding affinity and selectivity towards specific biological targets. The compound can modulate various biochemical pathways, leading to desired therapeutic effects or biological responses.

Comparison with Similar Compounds

Similar Compounds

    1,3-Dimethoxy-4-fluorobenzene: Lacks the fluoromethyl group, resulting in different chemical and biological properties.

    1,3-Dimethoxy-2-fluoro-4-(fluoromethyl)benzene: Similar structure but with different substitution pattern, affecting its reactivity and applications.

    1-Fluoro-2,4-dimethoxybenzene: Another fluorinated derivative with distinct properties.

Uniqueness

1,3-Dimethoxy-4-fluoro-2-(fluoromethyl)benzene is unique due to the presence of both methoxy and fluoromethyl groups, which confer specific chemical reactivity and potential biological activity. Its unique substitution pattern makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C9H10F2O2

Molecular Weight

188.17 g/mol

IUPAC Name

1-fluoro-3-(fluoromethyl)-2,4-dimethoxybenzene

InChI

InChI=1S/C9H10F2O2/c1-12-8-4-3-7(11)9(13-2)6(8)5-10/h3-4H,5H2,1-2H3

InChI Key

GXOPGGUTMIPZGA-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=C(C=C1)F)OC)CF

Origin of Product

United States

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